molecular formula C17H16N2O3 B12890481 N-(2-Oxo-1,3-oxazolidin-3-yl)-N,2-diphenylacetamide CAS No. 78157-34-3

N-(2-Oxo-1,3-oxazolidin-3-yl)-N,2-diphenylacetamide

Cat. No.: B12890481
CAS No.: 78157-34-3
M. Wt: 296.32 g/mol
InChI Key: XXQRDLOMFDOBPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Oxo-1,3-oxazolidin-3-yl)-N,2-diphenylacetamide is a compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes an oxazolidinone ring, which is a five-membered ring containing both nitrogen and oxygen atoms, and two phenyl groups attached to the acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxo-1,3-oxazolidin-3-yl)-N,2-diphenylacetamide typically involves the reaction of oxazolidinone derivatives with acylating agents. One common method involves the reaction of 1,3-oxazolidin-2-one with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

For industrial production, the synthesis process is scaled up using large reactors and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-1,3-oxazolidin-3-yl)-N,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(2-Oxo-1,3-oxazolidin-3-yl)-N,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The oxazolidinone ring is known to inhibit protein synthesis in bacteria by binding to the bacterial ribosome. This prevents the formation of the initiation complex for protein synthesis, leading to the inhibition of bacterial growth . In cancer cells, the compound may induce apoptosis by interacting with specific signaling pathways and molecular targets involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Oxo-1,3-oxazolidin-3-yl)-N,2-diphenylacetamide is unique due to its specific structural features, such as the presence of two phenyl groups attached to the acetamide moiety. This structural uniqueness may contribute to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

78157-34-3

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

N-(2-oxo-1,3-oxazolidin-3-yl)-N,2-diphenylacetamide

InChI

InChI=1S/C17H16N2O3/c20-16(13-14-7-3-1-4-8-14)19(15-9-5-2-6-10-15)18-11-12-22-17(18)21/h1-10H,11-13H2

InChI Key

XXQRDLOMFDOBPQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.